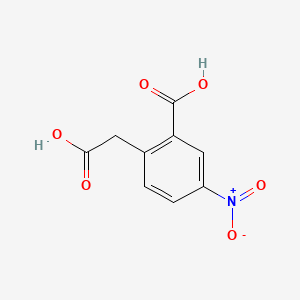










|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[C:8]([N+]([O-])=O)[CH:7]=[CH:6][C:5]=1[CH2:13][C:14]([OH:16])=[O:15])([OH:3])=[O:2].N([O-])=O.[Na+].[BrH:21]>[Pd].O>[Br:21][C:8]1[CH:7]=[CH:6][C:5]([CH2:13][C:14]([OH:16])=[O:15])=[C:4]([C:1]([OH:3])=[O:2])[CH:9]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
cuprous bromide
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
is rapidly stirred under an atmosphere of hydrogen until the nitro group
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the precipitate
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered through diatomaceous earth
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated
|
|
Type
|
ADDITION
|
|
Details
|
375 ml of 2 N hydrobromic acid is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution is cooled in an ice-bath to 0°-5° C
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
ADDITION
|
|
Details
|
The latter solution is added slowly to a cold (0°-5° C.)
|
|
Type
|
STIRRING
|
|
Details
|
The reaction is stirred at room temperature for 2 hr
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is collected by filtration
|
|
Type
|
WASH
|
|
Details
|
The precipitate is washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |